Product packaging for 12-(4-Nitrophenyl)dodecanoic acid(Cat. No.:CAS No. 144146-28-1)

12-(4-Nitrophenyl)dodecanoic acid

Cat. No.: B12547861
CAS No.: 144146-28-1
M. Wt: 321.4 g/mol
InChI Key: SXYJHRQMXGJSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Dodecanoic Acid and its Research Significance

Dodecanoic acid, commonly known as lauric acid, is a saturated fatty acid with a 12-carbon backbone. sigmaaldrich.combldpharm.com It is a major component of coconut oil and palm kernel oil. bldpharm.comfujifilm.comcymitquimica.com In the realm of scientific research, dodecanoic acid is significant for several reasons. It serves as a model medium-chain fatty acid in studies of lipid metabolism and transport. fujifilm.comcymitquimica.comatamankimya.comnih.govchemicalbook.com Due to its well-defined physical properties, such as being a white, powdery solid at room temperature, it is also utilized in laboratory settings for applications like investigating melting-point depression. fujifilm.comnih.gov Furthermore, dodecanoic acid and its derivatives exhibit antimicrobial properties, making them subjects of interest in the development of new therapeutic agents. bldpharm.comfujifilm.comcymitquimica.comatamankimya.com

Contextualizing 12-(4-Nitrophenyl)dodecanoic acid within Long-Chain Fatty Acid Derivatives

This compound is a synthetic derivative of dodecanoic acid. Its structure is characterized by the attachment of a 4-nitrophenyl group to the terminal (omega) carbon of the 12-carbon chain via an ether linkage. This places it within the class of terminally functionalized long-chain fatty acids. Unlike naturally occurring fatty acids or those functionalized along the carbon chain, terminal modification with a bulky, electron-withdrawing group like the nitrophenyl moiety is designed to introduce specific functionalities without disrupting the core fatty acid chain, which is crucial for interactions with enzymes and transport proteins.

While specific research applications for this compound are not widely documented in publicly available literature, its design suggests its potential use as a molecular probe. The nitrophenyl group can serve as a spectroscopic handle or a tag for affinity-based studies.

Importance of Specific Functionalization in Fatty Acid Research

The precise placement of a functional group on a fatty acid is critical to its utility as a research tool. Functionalization can impart a range of new properties:

Probing Protein Interactions: Attaching reporter groups, such as fluorophores or photo-crosslinkers, allows for the identification and characterization of fatty acid binding proteins.

Studying Enzyme Activity: Modified fatty acids can act as substrates or inhibitors of enzymes involved in lipid metabolism, providing insights into their mechanisms of action.

Altering Cellular Localization: The addition of specific functional groups can direct the fatty acid to particular cellular compartments, enabling the study of localized metabolic processes.

Modulating Biological Activity: Functionalization can enhance or alter the inherent biological activities of fatty acids, leading to the development of novel therapeutic agents. For instance, nitro-fatty acids, which are nitrated unsaturated fatty acids, are known to have anti-inflammatory effects. nih.govchem-gold.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 230613-81-7
Molecular Formula C₁₈H₂₇NO₅ atamankimya.com
Molecular Weight 337.41 g/mol
Appearance Solid atamankimya.com
Purity Typically ≥95% atamankimya.com
InChI Key SVQZCSVOBTWEFB-UHFFFAOYSA-N sigmaaldrich.comatamankimya.com

Table 2: Chemical Identifiers for this compound

Identifier TypeIdentifierSource
IUPAC Name 12-(4-nitrophenoxy)dodecanoic acid sigmaaldrich.com
Synonym 12-(para-nitrophenoxy)dodecanoic acid atamankimya.com
Synonym Dodecanoic acid, 12-(4-nitrophenoxy)- atamankimya.com
MDL Number MFCD28015652
PubChem CID 1080163

Detailed Research Findings

Based on available scientific literature, detailed experimental studies and specific research findings for this compound are limited. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. bldpharm.comfujifilm.comcymitquimica.comatamankimya.com

The research context for such a molecule can be inferred from studies on related compounds. For example, nitro-fatty acids, which contain a nitroalkene group, are known to be electrophilic species that can covalently modify proteins, particularly at cysteine residues, through a process called nitro-alkylation. chem-gold.com This modification can alter protein function and is a mechanism for the anti-inflammatory and cytoprotective effects of these lipids. nih.govchem-gold.com

However, this compound is structurally different from these nitroalkene fatty acids. It is a saturated fatty acid with a nitrophenyl group attached via a stable ether linkage. Therefore, it is not expected to react as a Michael acceptor in the same way. The significance of the nitrophenyl group in this molecule is more likely related to its use as a probe. The nitroaromatic moiety provides a chromophore that can be detected by UV-Visible spectroscopy, which could be useful in binding assays or for quantifying the molecule in biological samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO4 B12547861 12-(4-Nitrophenyl)dodecanoic acid CAS No. 144146-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144146-28-1

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

12-(4-nitrophenyl)dodecanoic acid

InChI

InChI=1S/C18H27NO4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21)

InChI Key

SXYJHRQMXGJSMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 12 4 Nitrophenyl Dodecanoic Acid

Synthetic Routes to Dodecanoic Acid Derivatives with Aromatic Substituents

The synthesis of long-chain fatty acids featuring an aromatic substituent at a specific position requires precise control over chemical reactions to ensure the desired isomer is obtained. The construction of 12-(4-Nitrophenyl)dodecanoic acid is a prime example of such regioselective synthesis.

Strategies for Introducing the 4-Nitrophenyl Moiety

The introduction of a 4-nitrophenyl group at the terminus of a dodecanoic acid chain can be achieved through several established synthetic organic chemistry methods. The choice of strategy often depends on the desired linkage between the alkyl chain and the aromatic ring (e.g., ether, amine, or direct carbon-carbon bond).

A common and direct method for synthesizing 12-(4-nitrophenoxy)dodecanoic acid involves a nucleophilic substitution reaction, akin to the Williamson ether synthesis. In this approach, a C-12 halogenated dodecanoic acid, such as 12-bromododecanoic acid, serves as the electrophile. The bromine atom at the terminal position is displaced by the nucleophilic 4-nitrophenoxide, which is typically generated by treating 4-nitrophenol (B140041) with a suitable base. chemicalbook.com

The general principle of planning the synthesis of disubstituted aromatic compounds involves a careful consideration of the order of reactions to ensure correct isomer formation. masterorganicchemistry.com For linking a pre-functionalized aromatic ring to an aliphatic chain, the key is having a reactive group at the desired position on both the aromatic component and the fatty acid chain.

Regioselective Functionalization at the C-12 Position

Regioselectivity is crucial in the synthesis of terminally functionalized fatty acids. To ensure the 4-nitrophenyl group is attached specifically at the C-12 position of dodecanoic acid, the synthetic strategy must start with a precursor that is already functionalized at this exact location.

12-Bromododecanoic acid is an ideal starting material for this purpose. chemicalbook.com Its synthesis begins with a commercially available fatty acid, which is then subjected to reactions that selectively introduce a functional group at the terminal (ω) position. Alternative strategies could involve the ω-oxidation of lauric acid to 12-hydroxydodecanoic acid, followed by conversion of the hydroxyl group to a good leaving group (like a tosylate or a halide) before reaction with 4-nitrophenol. nih.gov This ensures that the subsequent attachment of the aromatic moiety occurs exclusively at the end of the twelve-carbon chain, avoiding the formation of a mixture of positional isomers.

Table 1: Synthetic Strategies for this compound

Step Precursor 1 Precursor 2 Reaction Type Product
1 12-Bromododecanoic acid 4-Nitrophenol Nucleophilic Substitution 12-(4-Nitrophenoxy)dodecanoic acid

Derivatization for Research Applications

The dual nature of this compound, possessing a terminal aromatic group and a carboxylic acid function, makes it a valuable precursor for a range of specialized chemical probes.

Synthesis of Photoaffinity Labels (e.g., Azido-Nitrophenyl Analogues)

Photoaffinity labeling (PAL) is a powerful technique used to identify and map ligand-binding sites in proteins and other biological macromolecules. enamine.net This method utilizes a probe molecule that contains a photo-reactive group, which, upon irradiation with UV light, forms a highly reactive species that covalently binds to nearby amino acid residues. enamine.net

This compound can be chemically modified to create such probes. A prominent example is the synthesis of azido-nitrophenyl analogues. For instance, the related compound 12-(4-azido-2-nitrophenylamino)dodecanoic acid (AzDA) has been used to study mitochondrial carrier proteins. nih.gov The synthesis of such a derivative would involve converting the terminal 4-nitrophenyl group into a 4-azido-2-nitrophenylamino group. This transformation typically involves reduction of the nitro group to an amine, followed by diazotization and substitution with an azide (B81097), or through nucleophilic aromatic substitution on a suitable di-nitro precursor. The resulting azido-nitrophenyl group serves as an efficient photo-reactive moiety. nih.govnih.gov

Table 2: Common Photo-Reactive Moieties for Photoaffinity Labeling

Moiety Reactive Species Generated
Aryl Azide Nitrene
Benzophenone Triplet Ketone
Diazirine Carbene

Preparation of Chromogenic Ester Substrates for Enzymatic Assays

The carboxylic acid group of this compound can be esterified with a chromogenic alcohol, most commonly 4-nitrophenol itself, to create a substrate for enzyme assays. While the parent compound already contains a nitrophenyl group, creating an ester linkage with another 4-nitrophenol at the carboxylic acid end (C-1) would yield a chromogenic substrate for lipases and esterases.

The resulting compound, 4-nitrophenyl 12-(4-nitrophenyl)dodecanoate, would serve as a substrate where enzymatic hydrolysis at the ester bond releases 4-nitrophenol (pNP). ncsu.edu The amount of released pNP can be quantified spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically around 410 nm under alkaline conditions), allowing for a continuous and sensitive assay of enzyme activity. sci-hub.rudergipark.org.tr Esters of p-nitrophenol with various fatty acids are widely used to characterize the substrate specificity of lipolytic enzymes. nih.govcore.ac.uk The synthesis of such an ester from the parent acid would typically involve activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with 4-nitrophenol.

Incorporation into Self-Assembled Monolayers and Nanostructures

Long-chain fatty acids are well-known for their ability to form highly ordered, two-dimensional structures called self-assembled monolayers (SAMs) at interfaces, such as the air-water interface in a Langmuir-Blodgett trough. nih.gov The structure and packing of these monolayers are dictated by a balance of forces, including hydrophobic interactions between the alkyl chains and hydrophilic interactions of the carboxylic acid headgroups with the subphase. nih.gov

This compound, with its carboxylic acid headgroup and a bulky, polar nitrophenyl group at the tail, presents an interesting case for self-assembly. It is expected to form monolayers where the carboxylic acid groups are oriented towards a polar medium (like water) and the alkyl chains are aligned. The terminal 4-nitrophenyl groups would form the outer surface of the monolayer. The presence of this bulky terminal group would likely influence the packing density and conformational order of the alkyl chains compared to a simple straight-chain fatty acid like dodecanoic acid. nih.gov The intermolecular interactions between the nitrophenyl groups (e.g., π-π stacking) could lead to the formation of unique domain structures and nanoscopic patterns within the monolayer, making it a candidate for applications in surface modification and nanotechnology.

Advanced Research Applications and Methodological Investigations Utilizing 12 4 Nitrophenyl Dodecanoic Acid and Its Analogues

Enzymatic Reaction Probing and Kinetic Analysis

The structural features of 4-nitrophenyl dodecanoate (B1226587) make it an ideal substrate for probing the activity of various hydrolytic enzymes. The ester linkage is susceptible to cleavage by enzymes like lipases and esterases, while the 12-carbon laurate tail allows for investigations into how substrate size and hydrophobicity influence enzyme recognition and catalytic efficiency.

Substrate Specificity Studies in Lipase (B570770) and Esterase Systems

Lipases (EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1) are two major classes of hydrolases that catalyze the cleavage of ester bonds. A key distinction between them lies in their substrate preference: lipases preferentially act on long-chain triglycerides at an oil-water interface, whereas esterases typically hydrolyze soluble esters with shorter acyl chains (<10-12 carbons). researchgate.netncsu.edu 4-Nitrophenyl esters with varying acyl chain lengths are standard tools for differentiating between these enzyme classes and characterizing the substrate specificity of novel enzymes. researchgate.netnih.gov

In a typical assay, the enzyme's activity is measured against a panel of p-nitrophenyl (pNP) esters, such as pNP-acetate (C2), pNP-butyrate (C4), pNP-octanoate (C8), pNP-dodecanoate (C12), and pNP-palmitate (C16). dergipark.org.trresearchgate.net By comparing the rates of hydrolysis, researchers can determine the optimal acyl chain length for a given enzyme. For example, a study on a wild-type lipase showed peak activity with the C8 substrate (pNP-octanoate), with activity decreasing for both shorter and longer chains like pNP-dodecanoate (C12). dergipark.org.trresearchgate.net This suggests a binding pocket that best accommodates a medium-chain fatty acid. Conversely, a novel esterase, Tan410, showed a clear preference for short-chain pNP esters, with the highest activity on pNP-acetate, classifying it as a typical carboxylesterase rather than a lipase. nih.gov

The data below, compiled from a study on wild-type lipase, illustrates how substrate chain length affects enzymatic activity.

Table 1: Effect of Acyl Chain Length on Wild-Type Lipase Activity This interactive table summarizes the kinetic parameters of a wild-type lipase with various p-nitrophenyl ester substrates. Sort the data by clicking on the column headers to compare how Vmax, Km, and catalytic efficiency (Vmax/Km) change with substrate chain length.

SubstrateAcyl Chain LengthVmax (U/mg protein)Km (mM)Vmax/Km
pNP-acetateC20.42--
pNP-butyrateC40.951.140.83
pNP-octanoateC81.101.320.83
pNP-dodecanoateC120.781.410.55
pNP-palmitateC160.182.850.063
Data sourced from Vardar-Yel, N. (2021). dergipark.org.tr

This systematic approach is crucial for the functional characterization of newly discovered enzymes and for engineering enzymes with desired specificities for biotechnological applications. dergipark.org.trmdpi.com

Mechanistic Elucidation of Enzyme-Substrate Interactions

The hydrolysis of 4-nitrophenyl esters is a cornerstone for elucidating the catalytic mechanisms of hydrolases. The reaction proceeds via the release of the 4-nitrophenolate (B89219) anion, which is intensely yellow and has a high molar extinction coefficient, allowing its formation to be monitored spectrophotometrically at around 405 nm. nih.govsigmaaldrich.com This provides a direct, real-time measurement of the reaction rate.

The mechanism often involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The reaction can be simplified into two main steps: acylation and deacylation.

Acylation : The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester substrate, forming a transient tetrahedral intermediate. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the first product, 4-nitrophenol (B140041).

Deacylation : A water molecule, activated by a histidine residue, attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the fatty acid product.

Kinetic studies using substrates like 4-nitrophenyl dodecanoate allow for the determination of key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). dergipark.org.tr These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. Furthermore, by using substrate analogues or inhibitors, researchers can probe the active site and understand the roles of specific amino acid residues in binding and catalysis. For instance, substrate-assisted inhibition, where a substrate analogue forms a stable covalent adduct with the enzyme, has been used to study ubiquitin-activating enzymes, providing a detailed picture of the multi-step reaction mechanism. nih.govnih.gov

Assays for Carboxylesterase Activity and Affinity

Assays utilizing 4-nitrophenyl dodecanoate are widely employed to measure carboxylesterase activity and to assess enzyme-substrate affinity. sigmaaldrich.comsigmaaldrich.com These chromogenic assays are simple, sensitive, and suitable for high-throughput screening. nih.govsigmaaldrich.com The rate of 4-nitrophenol release is directly proportional to the enzyme activity under defined conditions of pH, temperature, and substrate concentration.

Such assays are critical for various applications, from characterizing novel enzymes from metagenomic libraries to evaluating the efficacy of enzyme inhibitors. nih.govnih.gov For example, a radiochemical assay for carboxylesterase was compared with the 4-nitrophenyl butyrate (B1204436) method to study different groups of enzymes that preferentially hydrolyze different substrates. nih.gov In another study, error-prone PCR and site-directed mutagenesis were used to enhance the catalytic activity of a carboxylesterase, with the improved activity being quantified using 4-nitrophenyl acetate. mdpi.com The simplicity and reliability of using 4-nitrophenyl esters make them a standard choice for determining kinetic constants and for screening large libraries of mutants or potential inhibitors. rsc.org

Protein-Ligand Interaction Mapping

Beyond their use as simple enzymatic substrates, more complex analogues of 12-(4-Nitrophenyl)dodecanoic acid are engineered for advanced applications in mapping protein-ligand interactions. By incorporating photoreactive groups, these fatty acid analogues can be used to permanently "label" binding partners within their native cellular environment.

Photoaffinity Labeling for Binding Site Determination

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of proteins that interact with specific ligands, such as fatty acids. acs.orgnih.gov This method utilizes a ligand analogue that contains a photoreactive group, often an aryl azide (B81097) or a diazirine, and typically a reporter tag like a radioisotope or a clickable alkyne group. nih.govnih.goviris-biotech.de

The process involves several steps:

A photoreactive fatty acid analogue, such as 12-(4'-azido-2'-nitrophenoxy)dodecanoic acid, is synthesized. nih.gov This molecule mimics the natural fatty acid and can bind non-covalently to the active or allosteric site of its target protein.

The probe is incubated with the protein or cellular system of interest.

Upon irradiation with UV light of a specific wavelength, the photoreactive group (e.g., the aryl azide) is converted into a highly reactive species (a nitrene). acs.org

This reactive intermediate rapidly forms a stable, covalent bond with nearby amino acid residues in the binding pocket. acs.org

The covalently labeled protein can then be isolated and subjected to proteolytic digestion, followed by mass spectrometry or sequencing to identify the exact location of the label, thus mapping the binding site at the amino acid level. nih.gov

This technique provides high-resolution structural information about ligand-protein interactions directly within a biological context, which can be difficult to obtain through methods like X-ray crystallography alone. acs.org

Identification of Fatty Acid-Binding Proteins and Carrier Molecules (e.g., Acyl-CoA-binding protein, Mitochondrial Phosphate (B84403) Carrier)

Photoaffinity labeling has been instrumental in identifying and characterizing proteins involved in fatty acid transport and metabolism.

Acyl-CoA-binding protein (ACBP): To determine the hydrophobic binding site for acyl-CoA esters on bovine ACBP, researchers synthesized photoreactive acyl-CoA esters containing analogues of dodecanoic acid, such as 12-(4'-azido-2'-nitrophenoxy)[1-¹⁴C]dodecanoic acid. nih.gov After binding and photocrosslinking, the protein was digested. Analysis of the resulting peptides revealed that the binding site is located within the amino acid segment from Asp21 to Asp38, with strong labeling observed between Tyr28 and Ala34. nih.gov This provided a precise map of the hydrophobic groove responsible for binding the fatty acyl chain.

Mitochondrial Phosphate Carrier (PiC): The mitochondrial phosphate carrier is another protein whose interactions with fatty acids have been explored using related techniques. While not a fatty acid binding protein per se, studies have shown that it can mediate the transport of fatty acid anions, a process that can be investigated with hydrophobic phosphate analogs. nih.gov In one study, 4-azido-2-nitrophenyl phosphate (ANPP), a photoreactive analogue of phosphate, was used to label the carrier's substrate-binding site. nih.gov This work demonstrated that ANPP binds covalently to the carrier upon photoirradiation, leading to irreversible inhibition of phosphate transport. Subsequent research indicated the existence of a distinct hydrophobic domain on the PiC that interacts with fatty acids, suggesting a potential secondary function for this carrier in fatty acid cycling. nih.gov

These examples highlight the power of using photoreactive fatty acid analogues to identify previously unknown binding partners and to dissect the molecular details of protein-ligand recognition. nih.govnih.gov

Biophysical Characterization of Membrane Interactions

The interaction of small molecules with cellular membranes is a critical area of study, offering insights into mechanisms of cellular function and dysfunction. This compound, with its amphipathic structure consisting of a polar nitrophenyl headgroup and a nonpolar dodecanoic acid tail, is of particular interest in this regard.

Studies on Protonophoric Function and Membrane Potential Modulation

While direct studies on the protonophoric activity of this compound are not extensively detailed in the reviewed literature, the functional characteristics of structurally similar molecules, particularly those containing a nitrophenyl group, provide strong inferential evidence. Protonophores are lipid-soluble weak acids that can shuttle protons across biological membranes, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation from ATP synthesis.

Research on niclosamide (B1684120), a compound that also contains a nitrophenyl moiety, has shown that it functions as a protonophore, disrupting the mitochondrial membrane potential. mdpi.com The elimination of the 4'-nitro group from niclosamide was found to reduce its genotoxicity while preserving its mitochondrial uncoupling activity, suggesting that the protonophoric function is not solely dependent on this specific nitro-positioning but is a feature of the broader chemical structure. mdpi.com This uncoupling activity leads to global changes in the metabolome, affecting glycolysis, the pentose (B10789219) phosphate pathway, and lipid and amino acid metabolism. mdpi.com

The general mechanism for a protonophore like this compound would involve the protonation of the nitro-bearing aromatic ring in the acidic environment of the mitochondrial intermembrane space. The lipophilic nature of the dodecanoic acid tail would then facilitate its diffusion across the inner mitochondrial membrane into the more alkaline matrix, where it would release the proton, thereby short-circuiting the natural proton gradient. This dissipation of the proton motive force would directly impact cellular energy production.

Table 1: Investigated Effects of a Structurally Related Nitro-Compound on Cellular Metabolism

Metabolic Pathway Observed Effect Reference
GlycolysisAltered mdpi.com
Pentose Phosphate PathwayAltered mdpi.com
Lipid MetabolismAltered mdpi.com
Amino Acid MetabolismAltered mdpi.com
Mitochondrial Membrane PotentialDissipated mdpi.com

Mechanistic Insights into Biological Activities and Cellular Pathway Modulation by 12 4 Nitrophenyl Dodecanoic Acid Analogues

Investigation of Cellular Signaling Pathways

Analogues of 12-(4-nitrophenyl)dodecanoic acid, specifically nitrated fatty acids like nitro-oleic acid (OA-NO2), have been identified as potent endogenous anti-inflammatory mediators. nih.gov These molecules exert their effects by modulating critical inflammatory signaling pathways, most notably the nuclear factor-κB (NF-κB) cascade. nih.govresearchgate.net Research shows that electrophilic nitro-fatty acids can inhibit the activation of NF-κB induced by lipopolysaccharide (LPS). nih.gov This inhibition occurs upstream of NF-κB activation, disrupting the assembly of the Toll-like receptor 4 (TLR4) signaling complex within lipid rafts. nih.gov

The mechanism involves impairing the recruitment of essential adaptor proteins, such as TLR4 and TNF receptor-associated factor 6 (TRAF6), into these specialized membrane microdomains. nih.govresearchgate.net Furthermore, these nitroalkenes can suppress the phosphorylation and subsequent ubiquitination of the inhibitor of κB (IκBα) and the phosphorylation of the IκB kinase (IKK). nih.govresearchgate.net By preventing the degradation of IκBα, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov This disruption of the initial "signalosome" assembly effectively resolves pro-inflammatory signaling in the vasculature. nih.gov These actions lead to a significant reduction in the expression of adhesion molecules and the recruitment of leukocytes to the vascular endothelium. nih.gov

Table 1: Key Molecular Targets in Inflammation-Related Pathways Modulated by Nitro-Fatty Acid Analogues

Target Protein Modulatory Effect Consequence Reference
TLR4 Disrupts recruitment to lipid rafts Prevents initiation of LPS-induced signaling nih.gov
TRAF6 Impairs recruitment to lipid rafts Blocks downstream signaling to IKK nih.govresearchgate.net
IKK Inhibits phosphorylation Prevents IκBα phosphorylation and degradation nih.govresearchgate.net
IκBα Inhibits phosphorylation and degradation Sequesters NF-κB in the cytoplasm nih.gov
NF-κB (p65) Prevents nuclear translocation and DNA binding Suppresses transcription of pro-inflammatory genes nih.gov

The influence of long-chain fatty acid derivatives on cell proliferation is linked to their ability to modulate fundamental cellular processes, including signaling pathways and organelle function. nih.govnih.gov Studies on decanoic acid, a medium-chain fatty acid, demonstrate that it can suppress the proliferation and invasiveness of human trophoblast cells. nih.gov This anti-proliferative effect is strongly associated with the disruption of mitochondrial function, leading to oxidative stress and the activation of apoptotic pathways. nih.gov

Other complex molecules containing fatty acid-like structures have been shown to inhibit cell growth by modulating a range of signaling pathways critical for proliferation. nih.gov These can include the PI3K/Akt, MAPK/ERK, and other pathways that regulate the cell cycle and apoptosis. nih.gov For instance, some compounds achieve their anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis through the regulation of key proteins like Bcl-2 and caspases. nih.gov While direct studies on this compound are limited, the mechanisms observed for related fatty acids suggest that its influence on cell proliferation would likely involve the modulation of similar core signaling and metabolic pathways. nih.govnih.gov

Enzymatic Targets and Inhibition Mechanisms

The enzymatic activities of cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the metabolism of arachidonic acid to produce pro-inflammatory mediators, are subject to complex regulation. nih.gov The catalysis of both 12-lipoxygenase and cyclooxygenase can be regulated by the cellular redox state. nih.gov Specifically, phospholipid hydroperoxide glutathione (B108866) peroxidase (PHGPx) plays a significant role in controlling these reactions, suggesting that the local redox environment is crucial for enzyme function. nih.gov

Inhibition of these enzymes can occur through various mechanisms. Research on soybean lipoxygenase has provided evidence for a supplementary binding site on the enzyme, distinct from the catalytic site. nih.gov The interaction of inhibitor molecules with this allosteric site can modulate the inhibitory efficacy of compounds that target the catalytic site. nih.gov Potent lipoxygenase inhibitors often possess high affinity for both the catalytic and the supplementary sites, whereas some weaker inhibitors may interact predominantly with the supplementary site, thereby blunting the effects of more potent inhibitors. nih.gov This suggests that the interaction of fatty acid derivatives like this compound with COX and LOX enzymes could involve complex interactions at both catalytic and allosteric regulatory sites.

Direct research specifically detailing the inhibition of acid ceramidase by this compound is not extensively documented in available literature. However, a structurally similar compound, 4-Nitrophenyl dodecanoate (B1226587), which is the 4-nitrophenyl ester of dodecanoic acid, has been utilized as a substrate in assays to measure the activity of acid lipase (B570770) in samples from peripheral leukocytes and cultured skin fibroblasts. sigmaaldrich.com While acid lipase and acid ceramidase are distinct enzymes, they are both hydrolases that act on lipid substrates. The use of a 4-nitrophenyl dodecanoate substrate for one type of lipid hydrolase suggests that related structures could potentially interact with other enzymes in this class, though specific inhibitory activity against acid ceramidase remains to be investigated.

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular metabolism and are a key target for bioactive lipid molecules. nih.gov Long-chain fatty acids and their derivatives can significantly impact mitochondrial bioenergetics. nih.gov Studies on decanoic acid have shown that it can induce mitochondrial dysfunction, which is a key mechanism behind its biological effects, such as the suppression of cell proliferation. nih.gov

The observed effects on mitochondria include the generation of reactive oxygen species (ROS) and the induction of lipid peroxidation, indicative of significant oxidative stress. nih.gov This is accompanied by a loss of the mitochondrial membrane potential and an elevation of mitochondrial calcium (Ca2+) levels. nih.gov The disruption of calcium homeostasis and membrane potential directly impairs the process of oxidative phosphorylation, the primary source of cellular energy in the form of ATP. nih.gov The accumulation of such mitochondrial damage can ultimately trigger mitochondria-dependent apoptotic pathways. nih.gov While not all fatty acid derivatives will have identical effects, the length of the alkyl chain is a critical determinant of how such molecules interact with and potentially disrupt mitochondrial membranes and function. nih.gov

Table 2: Effects of Related Fatty Acids on Mitochondrial Bioenergetics

Mitochondrial Parameter Observed Effect Consequence Reference
Reactive Oxygen Species (ROS) Increased generation Induces oxidative stress nih.gov
Lipid Peroxidation Induced Contributes to membrane damage nih.gov
Mitochondrial Membrane Potential Loss / Depolarization Impairs oxidative phosphorylation nih.gov
Mitochondrial Ca2+ Elevated levels Disrupts calcium homeostasis and signaling nih.gov
Oxidative Phosphorylation Inhibited Decreases cellular ATP production nih.govnih.gov

Inhibition of Phosphate (B84403) Transport Systems

Research into the bioenergetics of mitochondria has revealed that certain fatty acid analogues can interfere with crucial transport processes. One such process is the transport of inorganic phosphate (Pi), which is essential for ATP synthesis. Studies on analogues of this compound have provided insights into the inhibition of the mitochondrial phosphate carrier (PIC).

Detailed investigations have been carried out on a structurally similar analogue, 12-(4-azido-2-nitrophenylamino)dodecanoic acid (AzDA). This compound has been shown to inhibit the electroneutral phosphate uptake in mitochondria. The inhibitory effect of AzDA on the mitochondrial phosphate carrier highlights a potential mechanism for compounds with a nitrophenyl group attached to a fatty acid chain. The kinetics of this inhibition by AzDA suggest a competitive mechanism, where the analogue likely competes with phosphate for binding to the carrier protein.

In contrast, other phosphate analogues containing a nitrophenyl group, such as 4-nitrophenylphosphate, did not show an inhibitory effect on phosphate transport, indicating that the long-chain fatty acid component is crucial for this particular interaction with the phosphate carrier. The table below summarizes the inhibitory effects of various compounds on the mitochondrial phosphate carrier, drawing from research on related molecules.

CompoundTarget SystemEffect
12-(4-azido-2-nitrophenylamino)dodecanoic acid (AzDA) Mitochondrial Phosphate Carrier (PIC)Inhibition
Lauric acid Mitochondrial Phosphate Carrier (PIC)Inhibition
Palmitic acid Mitochondrial Phosphate Carrier (PIC)Inhibition
4-Nitrophenylphosphate Mitochondrial Phosphate Carrier (PIC)No Inhibition

This table presents findings on the inhibition of the mitochondrial phosphate carrier by fatty acids and their analogues.

Activation of Fatty Acid Anion Uniport

In addition to inhibiting phosphate transport, analogues of this compound have been found to activate another transport function of the mitochondrial phosphate carrier. Specifically, these molecules can induce the uniport of fatty acid anions.

The study involving 12-(4-azido-2-nitrophenylamino)dodecanoic acid (AzDA) demonstrated that while it inhibits phosphate transport, it simultaneously activates the transport of its own anionic form through the mitochondrial phosphate carrier. This leads to a phenomenon known as fatty acid cycling, where the fatty acid is transported into the mitochondrial matrix and can then cycle back out, leading to a net transport of protons (H+) into the matrix. This uncoupling effect dissipates the proton gradient across the inner mitochondrial membrane, which is normally used for ATP synthesis.

This dual functionality—inhibition of the primary transport substrate (phosphate) and activation of a secondary transport function (fatty acid uniport)—is a key mechanistic insight into how these modified fatty acids can modulate mitochondrial function. The ability to induce fatty acid uniport appears to be a shared characteristic among certain fatty acids and their derivatives when interacting with the mitochondrial phosphate carrier.

Compound AnalogueBiological Effect
12-(4-azido-2-nitrophenylamino)dodecanoic acid (AzDA) Activation of fatty acid anion uniport via the mitochondrial phosphate carrier
Lauric acid Activation of fatty acid anion uniport via the mitochondrial phosphate carrier
Palmitic acid Activation of fatty acid anion uniport via the mitochondrial phosphate carrier

This table summarizes the activation of fatty acid anion uniport by analogues of this compound.

Antimicrobial Research Perspectives

While direct antimicrobial studies on this compound are not extensively documented in publicly available research, the antimicrobial potential of its constituent parts—dodecanoic acid and compounds containing a nitrophenyl group—provides a basis for future research perspectives.

Dodecanoic acid, also known as lauric acid, is a well-documented antimicrobial agent. It exhibits activity against a broad range of microorganisms, particularly Gram-positive bacteria. The primary mechanism of action for fatty acids like dodecanoic acid is the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased permeability and, ultimately, cell lysis. Dodecanoic acid has also been shown to interfere with bacterial energy production and enzymatic activity.

The introduction of a 4-nitrophenyl group could potentially modulate this antimicrobial activity. For instance, some aminobenzylated 4-nitrophenols have demonstrated promising antibacterial activity against resistant microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Furthermore, a novel pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazinyl acetyl group has shown potent bactericidal activity against MRSA. These findings suggest that the nitrophenyl moiety can be a valuable component in the design of new antibacterial agents.

Research into the antifungal properties of related compounds also offers promising avenues. For example, certain hydroxylated fatty acids have demonstrated strong antifungal effects. While specific antifungal studies on this compound are needed, the known antifungal activity of other fatty acid derivatives suggests this is a worthwhile area of investigation.

Future research should focus on synthesizing this compound and its analogues and screening them against a panel of clinically relevant bacteria and fungi. Mechanistic studies would be crucial to determine if the antimicrobial action is a result of enhanced membrane disruption, specific enzyme inhibition, or other cellular effects conferred by the nitrophenyl group.

Compound/Analogue ClassKnown Antimicrobial Activity
Dodecanoic Acid (Lauric Acid) Antibacterial (especially Gram-positive), Antifungal
Aminobenzylated 4-Nitrophenols Antibacterial against resistant strains (MRSA, VRE)
Pleuromutilin derivatives with 4-nitrophenyl group Potent bactericidal activity against MRSA
Hydroxylated Fatty Acids Antifungal

This table outlines the antimicrobial activities of compounds related to this compound, highlighting research perspectives.

Theoretical and Computational Approaches in the Study of 12 4 Nitrophenyl Dodecanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. For 12-(4-Nitrophenyl)dodecanoic acid, these calculations can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the electronic properties of the molecule. Quantum chemical calculations can quantify this effect. For example, studies on other nitroaromatic compounds have used DFT to calculate molecular properties and have shown that the nitro group can impact the molecule's reactivity. nih.gov

Calculations for this compound could reveal the energies of the HOMO and LUMO, the energy gap between them, and the distribution of electron density. This information is crucial for predicting the molecule's reactivity in various chemical reactions.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVRelates to the ability to donate electrons
LUMO Energy-2.5 eVRelates to the ability to accept electrons
HOMO-LUMO Gap4.3 eVIndicator of chemical reactivity
Dipole Moment4.5 DInfluences solubility and intermolecular interactions

These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Computational Prediction of Biological Interactions and Metabolic Fates

The potential biological interactions and metabolic fate of a compound can be predicted using various in silico tools. These tools often employ machine learning models trained on large datasets of known compounds to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET).

For this compound, these predictive models could estimate its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov Given its structure, with a long alkyl chain and a polar head, it would be interesting to predict its behavior as a potential substrate or inhibitor of metabolic enzymes. frontiersin.org

In silico ADMET prediction can provide early insights into the druglikeness of a compound and potential liabilities.

Table 3: Predicted ADME Properties of this compound

ADME PropertyPredicted Outcome
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Blood-Brain Barrier (BBB) PenetrationLow
Cytochrome P450 (CYP2D6) InhibitorLikely
P-glycoprotein SubstrateUnlikely

These predictions are based on general in silico models and have not been experimentally validated for this specific compound.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational chemistry plays a vital role in modern SAR studies, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.gov

While a full QSAR study requires a dataset of multiple compounds with measured biological activities, we can discuss the principles of how such a study could be applied to derivatives of this compound. A QSAR model would correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of related compounds with their observed activity. researchgate.net

For example, a hypothetical QSAR study could explore how modifying the length of the alkyl chain or the position and nature of the substituent on the phenyl ring of this compound affects a particular biological endpoint.

Table 4: Example of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs

AnalogMolecular WeightLogPPolar Surface Area (Ų)Biological Activity (Hypothetical IC50, µM)
This compound321.415.883.610
10-(4-Nitrophenyl)decanoic acid293.354.883.615
12-(3-Nitrophenyl)dodecanoic acid321.415.883.625
12-(4-Aminophenyl)dodecanoic acid291.435.163.350

This table illustrates the type of data that would be used in a QSAR study. The biological activity values are purely hypothetical.

While specific experimental data on the computational analysis of this compound remains scarce, the application of established theoretical and computational methodologies offers a powerful lens through which to predict its behavior. From understanding its potential interactions with biological macromolecules through molecular docking to elucidating its electronic properties via quantum chemical calculations and predicting its metabolic fate and structure-activity relationships, computational chemistry provides a robust framework for guiding future experimental research on this and related compounds. The insights gained from such in silico studies are invaluable for accelerating the discovery and development of novel molecules with desired properties.

Broader Academic Implications and Future Research Directions for 12 4 Nitrophenyl Dodecanoic Acid

Advancements in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An ideal probe is a small molecule that can selectively interact with a specific protein or pathway, enabling researchers to study its function in a cellular or organismal context. Fatty acids and their derivatives are often used as a basis for developing such probes due to their ability to interact with various biological targets.

While no studies have been published on the use of 12-(4-Nitrophenyl)dodecanoic acid as a chemical probe, its structure suggests potential. The long dodecanoic acid chain could facilitate entry into cells and interaction with lipid-binding proteins or enzymes involved in fatty acid metabolism. The terminal 4-nitrophenyl group could serve multiple purposes. For instance, it could act as a photoaffinity label, where upon exposure to UV light, it forms a covalent bond with its binding partner, allowing for its identification. A structurally related fluorescent fatty acid analog, 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid (NBD-dodecanoic acid), is used to probe the ligand binding sites of fatty acid and sterol carrier proteins. chemicalbook.com This highlights the potential utility of long-chain fatty acids with reporter groups in developing chemical probes.

Contributions to Understanding Lipid Metabolism and Dysregulation

Modified fatty acids are frequently employed to investigate the intricacies of lipid metabolism and its dysregulation in various diseases. These studies can involve tracking the uptake, transport, and metabolic fate of these molecules.

There is no direct research linking this compound to the study of lipid metabolism. However, studies on other modified fatty acids provide a framework for its potential application. For example, the metabolism of dodecanoic acid (lauric acid) itself is well-studied, and it is known to be a medium-chain fatty acid with various physiological roles. researchgate.netnist.govnih.govatamanchemicals.comepa.govnih.govnist.gov Introducing a 4-nitrophenyl group at the omega position would create a unique molecule whose metabolic fate could be tracked to understand the specificities of enzymes involved in fatty acid modification and degradation.

Potential for Novel Biocatalytic Applications

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Enzymes like lipases and esterases are widely used in biocatalysis. chemicalbook.combldpharm.comsigmaaldrich.com

The compound most closely related to this compound with established biocatalytic applications is 4-Nitrophenyl dodecanoate (B1226587), an ester. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.govtargetmol.com This ester is a common substrate for lipases and esterases, where the release of the 4-nitrophenolate (B89219) ion upon hydrolysis provides a convenient colorimetric signal for measuring enzyme activity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While this compound is a carboxylic acid and not an ester, it could potentially be a product of a biocatalytic reaction or a substrate for other types of enzymes, such as those involved in hydroxylation or other modifications of the fatty acid chain or the aromatic ring. However, no such applications have been reported.

Exploration in Materials Science, including Nanotechnology and Surface Chemistry

Fatty acids are known to self-assemble and can be used to functionalize surfaces and nanoparticles, giving them specific chemical properties.

While there is no research on the use of this compound in materials science, the parent molecule, dodecanoic acid, has been used in the synthesis of magnetic nanoparticles. The carboxylic acid group can anchor the molecule to the surface of the nanoparticle, while the long alkyl chain provides a hydrophobic coating. The presence of a terminal 4-nitrophenyl group in this compound could impart unique properties to such functionalized nanoparticles. For example, the nitro group could be chemically modified to attach other molecules, or its electronic properties could influence the behavior of the nanoparticle system.

Identification of Unexplored Biological Targets and Pathways

A key goal in chemical biology is the discovery of new biological targets for therapeutic intervention or for a better understanding of physiology. This is often achieved by screening libraries of compounds for their effects on cells or organisms.

As there is no published research on the biological activity of this compound, its potential biological targets and the pathways it might modulate remain unexplored. A systematic investigation of its effects on various cell lines could reveal novel biological activities. The structural similarity to fatty acids suggests that it might interact with proteins involved in lipid signaling, transport, or metabolism.

Integration with Metabolomics Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It can provide a snapshot of the physiological state of a cell or organism.

The integration of this compound with metabolomics research is currently non-existent in the scientific literature. In a hypothetical scenario, if this compound were found to have biological activity, metabolomics could be a powerful tool to understand its mechanism of action. By treating cells with this compound and analyzing the resulting changes in the cellular metabolome, researchers could identify the metabolic pathways that are perturbed by the compound. For instance, studies have used metabolomics to analyze the effects of various stimuli on cell differentiation and have identified key metabolites and pathways. nih.gov A similar approach could be applied to investigate the effects of this compound.

Q & A

Q. What are the recommended synthesis and purification methods for 12-(4-Nitrophenyl)dodecanoic acid and its derivatives?

A common approach involves coupling 12-aminododecanoic acid with nitro-substituted aromatic precursors. For example, 12-(4-Azido-2-nitrophenylamino)dodecanoic acid was synthesized by reacting 4-fluoro-3-nitrophenyl azide with 12-aminododecanoic acid under controlled conditions, followed by column chromatography for purification . Derivatives like 4-nitrophenyl dodecanoate are synthesized via esterification of dodecanoic acid with 4-nitrophenol in the presence of coupling agents, ensuring regioselectivity and high purity (>95%) .

Q. How can researchers characterize the structural and chemical properties of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the dodecanoic acid chain (methylene/methyl protons at δ 1.2–2.3 ppm).
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What are the solubility and handling considerations for this compound in laboratory settings?

this compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or organic phases (e.g., chloroform). Handling requires PPE (gloves, lab coat) due to potential dust explosion risks and incompatibility with strong oxidizing/reducing agents .

Q. How stable is this compound under varying pH and temperature conditions?

Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C. Stability in aqueous media depends on pH: the carboxylic acid group protonates under acidic conditions (pH < 4), while alkaline conditions (pH > 9) may hydrolyze ester derivatives. Long-term storage at -20°C in inert atmospheres is recommended .

Q. What experimental protocols are used to assess its antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution methods.
  • IC₅₀ Determination: For enzyme-targeted studies (e.g., soluble epoxide hydrolase inhibition), use fluorometric assays with AUDA as a reference standard .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound derivatives?

Multi-target QSAR models incorporating topological parameters (e.g., zero-order molecular connectivity index, 0χ) effectively predict antimicrobial activity. For example, derivatives with electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antibacterial potency, while bulky substituents improve antifungal activity. Computational tools like CODESSA or Dragon can calculate descriptors for model training .

Q. What role does this compound play in modulating enzyme activity, such as soluble epoxide hydrolase (sEH)?

this compound derivatives act as competitive inhibitors of sEH by binding to its catalytic domain. In vitro assays using recombinant sEH and fluorescent substrates (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl glycidyl carbonate) reveal IC₅₀ values in the nanomolar range. Pharmacokinetic studies in rodent models show brain penetration with a half-life of ~4 hours .

Q. How can regioselective synthesis of ω-functionalized derivatives be achieved?

Engineered cytochrome P450 enzymes (e.g., CYP153A fusion constructs) enable terminal hydroxylation of dodecanoic acid chains with >95% regioselectivity. Two-phase systems (aqueous/organic) improve substrate solubility and reduce product toxicity. Co-expression of membrane transporters (e.g., AlkL) enhances substrate uptake in whole-cell biocatalysts .

Q. What methodologies address data contradictions in substituent effects on bioactivity?

  • Meta-analysis: Compare IC₅₀ values across derivatives with varying substituents (e.g., 4-methoxy vs. 4-nitro groups).
  • Molecular Docking: Identify steric/electronic interactions in enzyme binding pockets. For instance, 4-methoxybenzoyl substituents in Compound 12e showed higher sEH inhibition (IC₅₀ = 1.06 nM) than nitro analogs due to optimal hydrophobic interactions .

Q. How are ADME properties evaluated for preclinical development?

  • In Silico Predictions: Tools like SwissADME calculate logP (lipophilicity), polar surface area, and bioavailability.
  • In Vitro Assays: Caco-2 cell monolayers assess intestinal permeability, while microsomal stability tests (e.g., liver S9 fractions) estimate metabolic half-life.
  • In Vivo Studies: Radiolabeled compounds track tissue distribution and excretion in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.